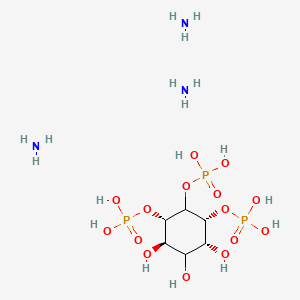
D-Ins 1,4,5-trisphosphate triammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of D-myo-inositol 1,4,5-trisphosphate (InsP3) derivatives, including its triammonium salt form, involves multiple steps that typically start from myo-inositol. One method described the conversion of myo-inositol into the ammonium salts of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate, emphasizing the resemblance in n.m.r. spectroscopic properties and biological activity between synthetic and naturally-isolated forms of InsP3 (Reese & Ward, 1987).
Molecular Structure Analysis
The molecular structure of D-Ins 1,4,5-trisphosphate and its analogs has been extensively studied, revealing insights into its functional roles. Photolabile precursors of inositol phosphates, such as 1-(2-nitrophenyl)ethyl esters of D-myo-inositol 1,4,5-trisphosphate, have been synthesized to study the molecular recognition of InsP3 and related compounds in biological systems (Walker, Feeney, & Trentham, 1989).
Chemical Reactions and Properties
Inositol 1,4,5-trisphosphate participates in a variety of chemical reactions within the cell, primarily involving the mobilization of calcium from intracellular stores. Its ability to bind to and activate InsP3 receptors triggers a cascade of intracellular events leading to calcium release. Studies on the synthesis and interaction of InsP3 analogs with receptors have provided valuable insights into the structural requirements for high-affinity receptor interaction and the consequent biological effects (Riley et al., 2004).
Physical Properties Analysis
The physical properties of D-Ins 1,4,5-trisphosphate, including solubility, stability, and molecular geometry, are critical for its biological function. These properties influence its ability to diffuse through the cytosol and interact with specific receptors and enzymes. The synthesis of photolabile precursors has been instrumental in studying the dynamic processes involving InsP3 in live cells, providing insights into its physical behavior in biological contexts.
Chemical Properties Analysis
The chemical properties of D-Ins 1,4,5-trisphosphate, such as its reactivity with various enzymes, its phosphorylation and dephosphorylation cycles, and its interaction with metal ions, dictate its role in cellular signaling pathways. The development of analogs resistant to specific phosphatases, like the Ins(1,4,5)P3 trisphosphorothioate, has helped elucidate the mechanisms of InsP3-mediated signaling and its resistance to enzymatic degradation (Willcocks et al., 1988).
Safety And Hazards
Direcciones Futuras
Recent research has explored the substrate promiscuity of inositol 1,4,5-trisphosphate kinase, which is driven by structurally-modified ligands and active site plasticity1011. This research could potentially lead to new insights into the function and applications of D-Ins 1,4,5-trisphosphate triammonium salt.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a specialist in the field.
Propiedades
IUPAC Name |
azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXUDDKTOUDFBJ-ZWBVJREFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H24N3O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ins 1,4,5-trisphosphate triammonium salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)


